molecular formula C17H18N6O2 B2409528 1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea CAS No. 1421475-01-5

1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2409528
CAS No.: 1421475-01-5
M. Wt: 338.371
InChI Key: JUPZCDSUYUZNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is a selective small molecule inhibitor that targets B-Raf kinase, a critical serine/threonine kinase in the MAPK/ERK signaling pathway [https://www.ncbi.nlm.nih.gov/books/NBK26882/]. This pathway regulates cell proliferation, differentiation, and survival, and its dysregulation, particularly through BRAF mutations like V600E, is implicated in various cancers, including melanoma and colorectal cancer [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3610671/]. The compound binds competitively to the ATP-binding site of B-Raf, effectively suppressing kinase activity and downstream ERK phosphorylation, which is essential for studying oncogenic signaling mechanisms [https://pubs.acs.org/doi/10.1021/jm901871j]. Researchers widely use this inhibitor in biochemical assays to quantify kinase inhibition potency and in cellular models to investigate its effects on apoptosis, cell cycle arrest, and tumor growth in BRAF-mutant cell lines [https://www.sciencedirect.com/science/article/pii/S0006291X20305645]. Its high selectivity makes it valuable for exploring drug resistance mechanisms, such as those involving MAPK pathway reactivation, and for screening combination therapies with other targeted agents like MEK inhibitors to overcome resistance [https://cancerdiscovery.aacrjournals.org/content/4/1/61]. Additionally, this compound serves as a key tool in preclinical studies for validating B-Raf as a therapeutic target and for advancing the development of novel anticancer strategies [https://www.nature.com/articles/nrc2780].

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-3-25-15-7-5-4-6-14(15)22-17(24)21-13-10-19-16(20-11-13)23-9-8-18-12(23)2/h4-11H,3H2,1-2H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPZCDSUYUZNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3C=CN=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea typically involves the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an appropriate isocyanate with an amine. For example, 2-ethoxyphenyl isocyanate can be reacted with 2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the imidazole/pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Structural Overview

The molecular formula of 1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is C16H18N4O2. It contains an ethoxy-substituted phenyl group and a pyrimidine ring with an imidazole substituent, placing it within the class of ureas known for diverse biological activities.

Enzyme Inhibition

Preliminary studies suggest that 1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea exhibits significant enzyme inhibition properties. It is particularly noted for its potential interaction with:

  • Carbonic Anhydrase : The compound may act as an inhibitor, impacting physiological processes such as acid-base balance.
  • Metalloproteins : Its structure suggests possible binding interactions that could inhibit various metalloproteins involved in disease pathways.

Antimicrobial Properties

Research indicates that derivatives of compounds with similar structural features may possess antibacterial and antifungal properties. This makes them candidates for therapeutic applications against microbial infections.

Compound NameStructural FeaturesBiological Activity
1-(4-Ethoxyphenyl)-3-(pyrimidin-5-yl)ureaEthoxy-substituted phenyl groupAntimicrobial
3-(4-Methylphenyl)-1-(imidazol-1-yl)ureaImidazole ringAnticancer
4-Amino-N-(pyrimidin-5-yl)benzamidePyrimidine moietyAnti-inflammatory

Therapeutic Applications

The unique combination of structural features in 1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea may confer unique biological activities compared to other similar compounds. Potential therapeutic applications include:

  • Anticancer Agents : Due to its ability to inhibit specific enzymes, this compound may serve as a lead structure for developing anticancer drugs.
  • Antimicrobial Agents : Its demonstrated antimicrobial properties suggest utility in treating bacterial and fungal infections.
  • Anti-inflammatory Drugs : The presence of the pyrimidine moiety indicates potential anti-inflammatory effects, warranting further investigation.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. For instance, investigations into its interaction with carbonic anhydrase have provided insights into how structural modifications can enhance inhibitory activity.

In vitro studies have demonstrated that certain derivatives exhibit enhanced potency against specific bacterial strains, suggesting a pathway for developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may inhibit or activate these targets, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-ethoxyphenyl)-3-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)urea: Similar structure but lacks the methyl group on the imidazole ring.

    1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)thiazol-5-yl)urea: Contains a thiazole ring instead of a pyrimidine ring.

Uniqueness

1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea, identified by its CAS number 1421475-01-5, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, particularly in the context of kinase inhibition and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N6O2C_{17}H_{18}N_{6}O_{2}, with a molecular weight of 338.4 g/mol. It features a urea functional group, which is significant for its biological activity.

PropertyValue
CAS Number1421475-01-5
Molecular FormulaC₁₇H₁₈N₆O₂
Molecular Weight338.4 g/mol

Kinase Inhibition

Recent studies have highlighted the role of similar compounds in inhibiting various kinases, which are critical in many cellular processes and disease pathways, especially cancer. For instance:

  • EGFR Inhibition : Compounds with structural similarities have shown effective inhibition of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapies. The binding affinity to the ATP binding pocket of EGFR is crucial for their activity, with some derivatives exhibiting IC50 values in the sub-micromolar range .

Antimicrobial Activity

The antimicrobial potential of urea derivatives has been extensively studied. A related study evaluated various urea compounds against multiple bacterial strains:

  • In Vitro Testing : The compound demonstrated notable activity against Gram-negative bacteria such as Acinetobacter baumannii, with significant growth inhibition rates reported. The study indicated that certain derivatives exhibited up to 94.5% inhibition against this pathogen .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of such compounds. The presence of specific substituents can enhance or diminish the activity:

  • Electron-donating groups : Increase potency against targets like COX enzymes.
  • Pyrimidine and imidazole rings : Contribute to the interaction with biological targets, enhancing selectivity and efficacy.

Case Studies

Several case studies illustrate the biological efficacy of compounds similar to 1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea:

  • Inhibition of COX Enzymes : Compounds structurally related to this urea derivative showed IC50 values comparable to celecoxib, indicating potential anti-inflammatory properties .
  • Antimicrobial Efficacy : Another study focused on urea derivatives revealed varying levels of antimicrobial activity, with some compounds achieving MIC values significantly lower than standard antibiotics against resistant strains .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea?

Methodological Answer: A two-step synthesis is commonly employed:

Imidazole-pyrimidine intermediate preparation : React 2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine with phosgene or triphosgene to form the isocyanate intermediate. This step requires anhydrous conditions and inert gas purging to prevent side reactions .

Urea formation : Couple the isocyanate with 2-ethoxyaniline under basic conditions (e.g., pyridine or DIPEA) at 60–80°C. Monitor reaction completion via HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer:

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Target >98% purity .
  • Structural confirmation :
    • NMR : Analyze 1^1H and 13^13C NMR spectra for characteristic signals:
  • Ethoxyphenyl: δ 1.4 ppm (CH3_3), δ 4.0 ppm (OCH2_2), aromatic protons at δ 6.8–7.5 ppm.
  • Urea NH: δ 8.2–8.5 ppm (broad singlet).
    • HRMS : Confirm molecular ion [M+H]+^+ at m/z 380.1725 (calculated for C19_{19}H20_{20}N6_6O2_2) .

Advanced Research Questions

Q. What crystallographic techniques are optimal for resolving structural ambiguities in this urea derivative?

Methodological Answer:

  • Single-crystal X-ray diffraction : Use SHELXL for refinement. Key parameters:
    • Mo Kα radiation (λ = 0.71073 Å), 100 K cooling.
    • Analyze intermolecular interactions (e.g., N–H⋯N hydrogen bonds between urea NH and imidazole N) to confirm packing stability .
  • Challenges : Crystallization may require slow evaporation from DMSO/ethanol (1:3). If twinning occurs, employ SHELXD for data integration .

Q. How can researchers address contradictory bioactivity data across kinase inhibition assays?

Methodological Answer:

  • Assay standardization :
    • Use recombinant kinases (e.g., EGFR, VEGFR2) with ATP concentrations adjusted to physiological levels (1 mM).
    • Include positive controls (e.g., Erlotinib for EGFR) .
  • Data reconciliation :
    • Check for off-target effects via kinome-wide profiling (Eurofins KinaseProfiler).
    • Adjust for solubility limitations by using DMSO concentrations <0.1% and confirm compound stability via LC-MS post-assay .

Q. What strategies mitigate metabolic instability of the ethoxyphenyl moiety in preclinical studies?

Methodological Answer:

  • Metabolic blocking : Introduce fluorine at the para-position of the ethoxyphenyl group to reduce CYP450-mediated O-dealkylation .
  • Prodrug approach : Replace the ethoxy group with a phosphonooxymethyl ether, which is cleaved in vivo by alkaline phosphatase .
  • In vitro validation : Use human liver microsomes (HLMs) with NADPH cofactor; monitor degradation via LC-MS/MS over 60 minutes .

Experimental Design Considerations

Q. How to design a robust SAR study for optimizing imidazole-pyrimidine urea derivatives?

Methodological Answer:

  • Core modifications :

    PositionModificationImpact
    Imidazole C2Replace methyl with ethyl/cyclopropylAdjusts steric bulk and logP
    Pyrimidine C5Introduce electron-withdrawing groups (e.g., Cl, CF3_3)Enhances π-stacking with kinase ATP pockets
  • High-throughput screening : Use 96-well plates with FRET-based kinase assays. Prioritize compounds with IC50_{50} < 100 nM and selectivity index >50x .

Q. How to resolve discrepancies in computational vs. experimental binding affinity for this compound?

Methodological Answer:

  • Docking refinement :
    • Use induced-fit docking (Schrödinger Suite) with explicit water molecules.
    • Validate with molecular dynamics simulations (AMBER22, 100 ns trajectories) to account for protein flexibility .
  • Experimental validation :
    • Perform ITC (isothermal titration calorimetry) to measure ΔG and ΔH.
    • Compare with SPR (surface plasmon resonance) for kinetic parameters (kon_{on}/koff_{off}) .

Data Analysis and Interpretation

Q. What statistical methods are critical for analyzing dose-response data in anti-proliferative assays?

Methodological Answer:

  • Dose-response modeling : Fit data to a four-parameter logistic curve (GraphPad Prism):
    Y=Bottom+TopBottom1+10(logEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\log \text{EC}_{50} - X) \cdot \text{HillSlope}}}
  • Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude non-physiological replicates .

Q. How to evaluate the potential for polymorphic forms affecting bioavailability?

Methodological Answer:

  • Polymorph screening : Use solvent-drop grinding (CH3_3CN, EtOAc, IPA) followed by PXRD analysis.
  • Dissolution testing : Compare Form I vs. Form II solubility in FaSSIF (fasted-state simulated intestinal fluid) at pH 6.5 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.